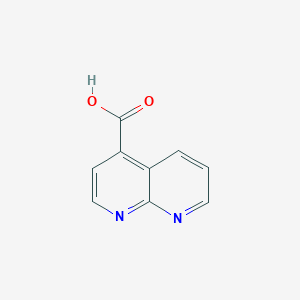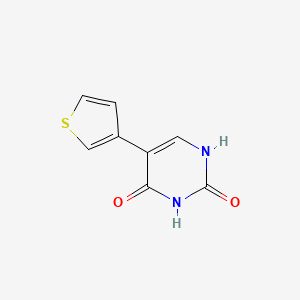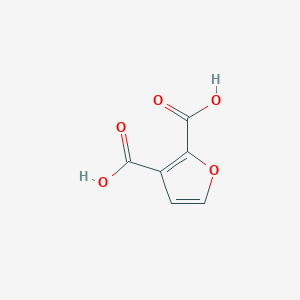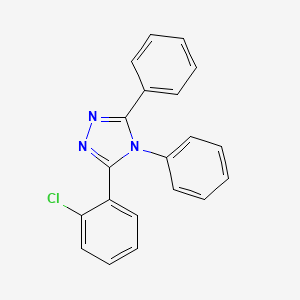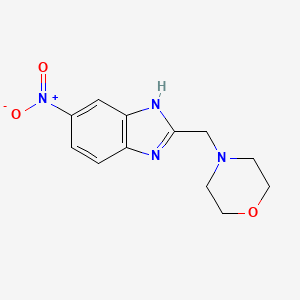
Dunnione
Übersicht
Beschreibung
Dunnione is a naphthoquinone compound derived from the plant Streptocarpus dunnii. It is known for its potential therapeutic properties, particularly in reducing caspase-3 levels, which trigger apoptosis through the activation of the Nrf2 gene. Additionally, this compound has been shown to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-1β, making it relevant for mitigating chemotherapy-induced nephrotoxicity .
Wirkmechanismus
Target of Action
Dunnione, also known as 2,3-dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione, primarily targets quinone-reductases . These enzymes play a crucial role in cellular homeostasis and energy metabolism .
Mode of Action
This compound interacts with its primary targets, the quinone-reductases, acting as a substrate for these enzymes . This interaction initiates redox cycling , a process that involves the transfer of electrons between different species. This contrasts with the activity of some other compounds, which inhibit mitochondrial Complex III .
Biochemical Pathways
The interaction of this compound with quinone-reductases affects the redox cycling pathway . This pathway is crucial for maintaining the balance of oxidation and reduction reactions within the cell.
Pharmacokinetics
It is known that this compound can significantly reduce the cellular nadph/nadp+ ratio , which could potentially impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In the context of antifungal activity, this compound exhibits a broad spectrum of action . In the context of antimalarial properties, this compound acts as a substrate for quinone-reductases, which may be associated with its antimalarial properties . Furthermore, this compound has been shown to decrease NADPH levels, ameliorating conditions such as acute pancreatitis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the level of residual activity of this compound is influenced by the formulation . Additionally, the cellular environment, particularly the presence of quinone-reductases, is crucial for this compound’s action
Biochemische Analyse
Biochemical Properties
Dunnione plays a crucial role in biochemical reactions, particularly as a substrate for quinone-reductases . These enzymes catalyze the reduction of this compound, leading to the production of reactive oxygen species (ROS). The interaction of this compound with quinone-reductases is essential for its antimalarial properties, as it helps in targeting parasitized red blood cells . Additionally, this compound has been shown to reduce caspase-3 levels, which trigger apoptosis through the activation of the Nrf2 gene .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are relevant for mitigating chemotherapy-induced nephrotoxicity . Furthermore, this compound’s ability to generate ROS can lead to oxidative stress, affecting cellular homeostasis and promoting apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to quinone-reductases, leading to the enzymatic reduction of the compound and subsequent ROS production . This ROS generation is a key factor in its antimalarial and anticancer activities. Additionally, this compound activates the Nrf2 gene, which plays a role in the cellular response to oxidative stress and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits moderate stability, with its antimalarial activity being sustained over a specific period . Long-term exposure to this compound can lead to cumulative oxidative stress, affecting cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits moderate antimalarial activity, while higher doses are required to achieve significant therapeutic effects . High doses of this compound can lead to toxic or adverse effects, including oxidative stress and potential damage to healthy cells . Therefore, careful dosage optimization is essential to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The reduction of this compound by quinone-reductases is a key metabolic process that leads to ROS production . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s therapeutic properties. Additionally, this compound’s influence on the Nrf2 gene impacts cellular metabolism and the response to oxidative stress .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its therapeutic efficacy . The self-microemulsifying drug delivery system (SMEDDS) has been developed to enhance the solubility and bioavailability of this compound, improving its distribution and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with quinone-reductases and the subsequent production of ROS. Additionally, the activation of the Nrf2 gene by this compound occurs in specific cellular compartments, influencing the cellular response to oxidative stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dunnione can be synthesized through various methods. One common approach involves the reaction of flavonoids with dichlone under basic, oxygenous, and aqueous conditions. This method may involve processes such as isomerization, hydration, oxidation, decomposition, and intermolecular condensation .
Industrial Production Methods: Industrial production of this compound often involves optimizing the solubility and bioavailability of the compound. For instance, a self-microemulsifying drug delivery system (SMEDDS) has been developed to enhance the solubility and oral bioavailability of this compound. This system uses a combination of Capryol® 90, Tween 20, and Transcutol® P to form fine emulsions, significantly improving the compound’s bioavailability .
Analyse Chemischer Reaktionen
Types of Reactions: Dunnione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Quinone-reductases are commonly used.
Reduction: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme.
Substitution: Potassium carbonate and copper(II) catalysts are frequently employed.
Major Products:
Oxidation: Antimalarial derivatives.
Reduction: Reduced cellular NADPH/NADP+ ratio.
Substitution: Benzonaphthofuroquinones and benzoylnaphthindolizinediones.
Wissenschaftliche Forschungsanwendungen
Dunnione has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Dunnione is unique among naphthoquinone compounds due to its specific interactions with quinone-reductases and its ability to modulate the NADPH/NADP+ ratio. Similar compounds include:
Rufigallol: Known for its antimalarial properties.
Exifone: Transformed into a xanthone with potent antimalarial properties inside parasitized erythrocytes.
Eigenschaften
IUPAC Name |
2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGENOABUKBFVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955029 | |
| Record name | 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-49-3, 33404-57-8, 87402-65-1 | |
| Record name | 2,3-Dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dunnione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dunnione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033404578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-Dunnione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dunnione, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5DZE9STU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dunnione?
A1: The molecular formula of this compound is C13H12O3, and its molecular weight is 216.23 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have extensively characterized this compound using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These studies have provided valuable insights into the structural features and properties of this compound.
Q3: How does this compound exert its biological effects?
A3: this compound is a known substrate for NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular redox homeostasis. [, , , ] Upon interaction with NQO1, this compound undergoes enzymatic reduction, leading to an increase in the NAD+/NADH ratio within cells. This modulation of NAD+ levels influences the activity of downstream signaling pathways, including those involved in inflammation, oxidative stress, and apoptosis. [, ]
Q4: What are the downstream effects of this compound's interaction with NQO1?
A4: By increasing the NAD+/NADH ratio, this compound activates sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. [, ] SIRT1 plays a crucial role in regulating various cellular processes, including inflammation, oxidative stress, and energy metabolism. This compound's activation of SIRT1 contributes to its observed anti-inflammatory, antioxidant, and cytoprotective effects. [, ]
Q5: What are the potential therapeutic applications of this compound?
A5: Research suggests that this compound exhibits promising biological activities in various experimental models:
- Anti-inflammatory activity: this compound has demonstrated significant anti-inflammatory effects in models of cisplatin-induced nephrotoxicity, imiquimod-induced psoriasis-like dermatitis, and carrageenan-induced paw edema. [, , ]
- Anticancer activity: this compound displays cytotoxic activity against various cancer cell lines, including prostate, melanoma, and cervix cancer cells. [] It also shows potential in attenuating cancer-associated hypercoagulability and thrombosis. []
- Gastroprotective activity: this compound exhibits protective effects against gastric ulcers induced by alcohol and stress. []
Q6: Is this compound effective against drug-resistant cancer cells?
A6: Research suggests that this compound and its derivatives demonstrate cytotoxicity against cancer cells with resistance to other chemotherapeutic agents. Notably, they exhibit activity against cells resistant to adriamycin, teniposide, and merbarone. [] This finding highlights the potential of this compound and its analogues as promising candidates for overcoming drug resistance in cancer treatment.
Q7: What is known about the toxicity and safety profile of this compound?
A7: While this compound shows promising biological activities, further research is crucial to fully understand its safety profile, particularly for potential therapeutic applications. Studies have explored its effects in different biological systems, but comprehensive toxicological data, including long-term effects, require further investigation.
Q8: What are the challenges associated with the formulation and delivery of this compound?
A8: As with many natural products, this compound's therapeutic potential might be limited by factors like solubility, stability, and bioavailability. Researchers are exploring strategies like self-microemulsifying drug delivery systems to enhance this compound's bioavailability. []
Q9: What are the natural sources of this compound?
A9: this compound is primarily found in plants belonging to the Gesneriaceae family, with Streptocarpus dunnii being a notable source. [] It has also been identified in species of the Calceolariaceae family. [, ]
Q10: Have any synthetic analogues of this compound been developed?
A10: Yes, researchers have synthesized various this compound analogues to explore their structure-activity relationships and identify compounds with improved potency, selectivity, or pharmacological properties. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









